molecular formula C19H14 B135086 11-Methylbenz[a]anthracene CAS No. 6111-78-0

11-Methylbenz[a]anthracene

Cat. No.: B135086
CAS No.: 6111-78-0
M. Wt: 242.3 g/mol
InChI Key: ARHCZXQENFEAFA-UHFFFAOYSA-N
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Description

11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, where a methyl group is attached to the 11th carbon atom of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methylbenz[a]anthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of 2-iodonaphthalene with 2,6-dimethylbenzaldehyde under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

11-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and dihydro compounds .

Scientific Research Applications

11-Methylbenz[a]anthracene has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their reactions.

    Biology: It is studied for its interactions with biological molecules and its potential mutagenic and carcinogenic properties.

    Medicine: Research is conducted to understand its role in cancer development and its potential use in cancer research.

    Industry: It is used in the synthesis of dyes, pigments, and other organic materials

Mechanism of Action

The mechanism by which 11-Methylbenz[a]anthracene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylbenz[a]anthracene
  • 7-Methylbenz[a]anthracene
  • 7,12-Dimethylbenz[a]anthracene
  • Benzo[a]pyrene

Comparison

11-Methylbenz[a]anthracene is unique due to its specific methyl substitution at the 11th position, which affects its chemical reactivity and biological activity. Compared to other methylated benz[a]anthracenes, it has distinct properties in terms of its planar structure and interaction with biological molecules .

Properties

IUPAC Name

11-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCZXQENFEAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210003
Record name 11-Methylbenzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-78-0
Record name 11-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6111-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Methylbenzanthracene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methylbenz[a]anthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409455
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Record name 11-Methylbenzanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-MONOMETHYLBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98QX69WD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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